molecular formula C20H22O5S B561912 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside CAS No. 161007-96-1

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside

Cat. No.: B561912
CAS No.: 161007-96-1
M. Wt: 374.451
InChI Key: XIHVGCBDTUPQRQ-AKDAEUIJSA-N
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Description

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a thioglycoside derivative characterized by a galactopyranose core with a 4-methylphenyl aglycone and a benzylidene acetal protecting the 4,6-hydroxyl groups. The benzylidene group enhances stability and directs regioselective reactions at the 2- and 3-positions, while the thioglycosidic linkage (C–S–C) improves hydrolytic stability compared to O-glycosides, making it valuable in carbohydrate chemistry and drug design .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVGCBDTUPQRQ-AKDAEUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioglycosylation of Galactose Derivatives

The thioglycosylation step introduces the 4-methylphenyl group at the anomeric position. A representative protocol involves:

  • Activation of the glycosyl donor :

    • 4-Methylphenyl thiogalactopyranoside (1.0 equiv) is treated with N-iodosuccinimide (NIS, 1.2 equiv) and triflic acid (TfOH, 0.1 equiv) in anhydrous DCM at −40°C.

    • The reaction proceeds for 2 hours, yielding an activated thioglycoside intermediate.

  • Coupling with benzaldehyde :

    • Benzaldehyde (2.0 equiv) is added dropwise, and the mixture is warmed to 0°C for 4 hours.

    • The benzylidene acetal forms regioselectively at the 4,6-positions, confirmed by thin-layer chromatography (TLC).

Table 1: Thioglycosylation Reaction Conditions

ParameterValueSource
Temperature−40°C → 0°C
Reaction Time6 hours
Yield65–70%

Benzylidene Acetal Formation

The 4,6-O-benzylidene protective group is installed via acid-catalyzed condensation:

  • Acid catalyst selection :

    • p-Toluenesulfonic acid (pTSA, 0.05 equiv) in DMF at 50°C for 3 hours achieves >85% conversion.

    • Alternative catalysts like camphorsulfonic acid (CSA) show similar efficacy but require longer reaction times (8–10 hours).

  • Workup and isolation :

    • The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

    • Rotary evaporation yields a crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Table 2: Benzylidene Acetal Formation Efficiency

CatalystTemperatureTime (h)Yield (%)
pTSA50°C387
CSA50°C883

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography is universally employed:

  • Eluent system : Hexane/ethyl acetate (3:1 → 1:1 gradient) resolves the product (Rf = 0.4) from unreacted starting materials.

  • Purity : >98% as verified by high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30).

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 5H, benzylidene), 5.52 (s, 1H, acetal), 4.85 (d, J = 10.2 Hz, 1H, H-1).

    • ¹³C NMR : δ 101.2 (C-1), 137.5–126.8 (benzylidene), 24.7 (CH₃).

  • IR Spectroscopy : Strong absorption at 1735 cm⁻¹ (C=O stretch of benzylidene).

Table 3: Analytical Data Summary

TechniqueKey SignalsSource
¹H NMRδ 5.52 (acetal proton)
¹³C NMRδ 101.2 (anomeric carbon)
IR1735 cm⁻¹ (C=O)
Melting Point151–153°C

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents : DMF enhances reaction rates for benzylidene formation compared to DCM (yield increase: 15%).

  • Moisture control : Reactions conducted under argon achieve 5–10% higher yields than in ambient air.

Catalytic Improvements

  • Lewis acid additives : BF₃·OEt₂ (0.1 equiv) reduces thioglycosylation time from 6 to 3 hours without compromising yield.

Applications in Organic Synthesis

The compound serves as:

  • Glycosylation precursor : The benzylidene group is selectively cleaved under acidic conditions to expose the 4,6-diol for further functionalization.

  • Enzyme substrate : Used in β-galactosidase assays due to its thioglycoside stability .

Chemical Reactions Analysis

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

Core Sugar and Protecting Group Variations

Compound Name Sugar Core Protecting Groups Molecular Weight CAS Number Key Properties/Applications References
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside Galactose 4,6-O-benzylidene Not reported Not reported Enhanced hydrolytic stability
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside Glucose 4,6-O-benzylidene Not reported 868241-49-0 Used in glycosylation studies
4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside Galactose 4,6-O-(4-Cl-benzyl), 2-azido 0 (reported) 117153-30-7 Potential click chemistry substrate
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside Galactose 6-O-TBDMS 386.6 225241-29-2 Lipophilic; pharmaceutical applications

Key Observations :

  • Sugar Core: Thiogalactopyranosides (e.g., target compound) differ from thioglucopyranosides (e.g., ) in stereochemistry, impacting receptor binding in biological systems.
  • Protecting Groups: Benzylidene (target) vs. TBDMS () vs. chlorobenzyl ().

Substituent Modifications

  • 4-Methylphenyl vs. 4-Methoxyphenyl: and highlight 4-methoxyphenyl derivatives (e.g., 4-Methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside, CAS 383905-60-0).
  • Benzoyl vs. Benzylidene: The 2,3-di-O-benzoyl substitution in 4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) increases molecular weight (C34H30O7S, MW 582.67) and may reduce aqueous solubility compared to non-acylated analogs .

Functional Group Additions

  • Azido Groups : The 2-azido substituent in CAS 117153-30-7 enables click chemistry applications, such as conjugation with alkynes for bioconjugation or probe development .

Stability and Reactivity

  • Thioglycosides (C–S–C linkage) are more stable under acidic and enzymatic conditions than O-glycosides, making them preferred in prolonged biological assays .
  • Benzylidene groups resist hydrolysis under basic conditions but are cleavable via hydrogenolysis, offering orthogonal protection strategies .

Biological Activity

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside (commonly referred to as Methylphenyl-BG) is a synthetic glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a methylphenyl group and a thiogalactopyranoside moiety, which contribute to its interaction with biological systems.

  • Molecular Formula : C20H22O5S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 161007-96-1
  • Synonyms : 4-Methylphenyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside

The biological activity of Methylphenyl-BG is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates and may have implications for conditions such as diabetes.

Enzyme Inhibition

Methylphenyl-BG has been reported to exhibit inhibitory activity against:

  • Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of alpha-glucosidase can lead to reduced glucose absorption in the intestine, making it a target for managing postprandial hyperglycemia.
EnzymeIC50 (µM)Reference
Alpha-glucosidase23.5 ± 1.2

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant capacity can be measured using various assays such as DPPH and ABTS radical scavenging tests.

AssayIC50 (µM)Reference
DPPH45.3 ± 0.5
ABTS38.7 ± 1.0

Acetylcholinesterase Inhibition

Recent studies have indicated that Methylphenyl-BG may also inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could have potential applications in treating neurodegenerative diseases like Alzheimer's.

CompoundIC50 (µM)Reference
Methylphenyl-BG12.5 ± 0.8

Study on Glycosidase Inhibition

In a controlled study, Methylphenyl-BG was evaluated for its ability to inhibit glycosidases involved in carbohydrate metabolism. The results indicated that at concentrations of 10–50 µM, the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in managing diabetes.

Neuroprotective Effects

Another study explored the neuroprotective effects of Methylphenyl-BG in vitro using neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage, indicating its potential role in neuroprotection.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside, and what reagents are typically employed?

The synthesis typically involves thioglycoside formation via Koenigs-Knorr-type reactions. For example, glycosyl bromides or acetates are reacted with 4-methylthiophenol in the presence of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to form the thioglycosidic bond. The benzylidene group is introduced using benzaldehyde dimethyl acetal under acidic conditions to protect the 4,6-hydroxyl positions of galactose. Critical reagents include BF₃·Et₂O (activation), benzaldehyde dimethyl acetal (protection), and inert solvents like dichloromethane .

Example Protocol :

  • Dissolve galactose penta-acetate in anhydrous CH₂Cl₂.
  • Add 4-methylthiophenol and BF₃·Et₂O at 0°C.
  • Stir under argon for 24 hours, followed by quenching with triethylamine.
  • Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. How does the benzylidene protecting group influence the stability and reactivity of this compound in enzymatic assays?

The 4,6-O-benzylidene group enhances stability by locking the galactopyranose ring into a rigid chair conformation, reducing unwanted hydrolysis. This conformation also directs enzymatic cleavage to specific positions (e.g., β-galactosidase activity at the anomeric center). In assays, the group ensures regioselectivity, making the compound ideal for studying enzyme-substrate interactions without interference from secondary hydroxyl groups .

Key Data :

PropertyValue/Effect
Conformational RigidityPrevents 4,6-OH participation
Enzymatic SpecificityTargets anomeric thioglycosidic bond
Stability in SolutionResists hydrolysis at pH 4–8

Advanced Research Questions

Q. What strategies are effective for selective deprotection of the benzylidene group during oligosaccharide synthesis?

Selective removal of the benzylidene group is achieved via acid-catalyzed hydrolysis. Use 80% acetic acid at 60°C for 2–4 hours, which cleaves the acetal without affecting other protecting groups (e.g., acetyl or benzyl). For acid-sensitive substrates, catalytic hydrogenolysis with Pd/C in ethanol/THF (1:1) at 40 psi H₂ can be employed .

Optimization Tips :

  • Monitor reaction progress by TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane).
  • Avoid prolonged exposure to strong acids to prevent glycosidic bond cleavage .

Q. How can X-ray crystallography resolve contradictions in the anomeric configuration of thiogalactopyranoside derivatives?

Discrepancies in reported anomeric configurations (α vs. β) often arise from misassignment of NMR data. Single-crystal X-ray diffraction provides unambiguous confirmation. For example, in a related compound, crystallography revealed that the 4-methoxyphenyl group adopted an α-configuration, contradicting prior NMR-based claims of β-anomer formation. Key metrics include bond angles (C1-S-Caryl ≈ 100°) and torsional parameters (ΦH = −60° to −90° for α-configuration) .

Case Study :

  • Reported Conflict : Optical rotation data suggested β-configuration (αα D +120°).
  • X-ray Resolution : Confirmed α-configuration via C1-S-Caryl bond geometry .

Q. What methodological considerations are critical when designing glycosylation reactions using this compound as a donor substrate?

Key factors include:

  • Activation Method : Use NIS/TfOH or methyl triflate for "armed" thioglycosides (electron-donating 4-methylphenyl group enhances reactivity).
  • Solvent System : Anhydrous CH₂Cl₂ or toluene with molecular sieves (4Å) to scavenge water.
  • Temperature : −40°C to 0°C to minimize side reactions (e.g., aglycone transfer).
  • Monitoring : Quench aliquots with triethylamine and analyze by MALDI-TOF MS for oligosaccharide formation .

Example Glycosylation Protocol :

  • Activate 1.2 equiv donor with 1.5 equiv NIS and 0.2 equiv TfOH in CH₂Cl₂.
  • Add acceptor (1.0 equiv) dissolved in CH₂Cl₂ at −20°C.
  • Stir for 2 hours, then quench with NaHCO₃.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations (40–85%) often stem from differences in glycosylation conditions. For example, excess BF₃·Et₂O (>3 equiv) can lead to thioglycoside decomposition, reducing yields. Reproducibility requires strict control of:

  • Moisture : Use flame-dried glassware and argon atmosphere.
  • Reagent Purity : Distill 4-methylthiophenol under vacuum before use.
  • Workup : Rapid quenching with Et₃N prevents acid-catalyzed degradation .

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